Ethyl (2Z)-2-chloro-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]acetate
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Overview
Description
Ethyl (2Z)-2-chloro-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]acetate is an organic compound with the molecular formula C11H13ClN2O3The compound is characterized by the presence of a chloro group, a methoxyphenyl group, and a hydrazinylidene moiety, which contribute to its reactivity and functionality .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2Z)-2-chloro-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]acetate typically involves the reaction of ethyl chloroacetate with 3-methoxyphenylhydrazine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydrazinylidene linkage. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-chloro-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxyphenyl group can undergo oxidation to form corresponding quinones.
Reduction: The hydrazinylidene moiety can be reduced to form hydrazine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of quinones and other oxidized products.
Reduction: Formation of hydrazine derivatives and related compounds.
Scientific Research Applications
Ethyl (2Z)-2-chloro-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl (2Z)-2-chloro-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydrazinylidene moiety can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the methoxyphenyl group can participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl (2Z)-2-cyano-3-[2-(4-methoxyphenyl)amino]prop-2-enoate: Similar structure with a cyano group instead of a chloro group.
Ethyl (2Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]acetate: Similar structure with a different position of the methoxy group
Uniqueness
The presence of the chloro group allows for versatile chemical modifications, while the methoxyphenyl and hydrazinylidene moieties contribute to its biological activity and interactions .
Biological Activity
Ethyl (2Z)-2-chloro-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]acetate, with the CAS number 405872-78-8, is a compound that has garnered attention in the fields of organic synthesis and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
- Molecular Formula: C11H13ClN2O3
- Molecular Weight: 256.68 g/mol
- IUPAC Name: this compound
- CAS Number: 405872-78-8
The biological activity of this compound is primarily attributed to its structural features which allow it to interact with various biological targets. The presence of the chloro group facilitates nucleophilic substitution reactions, while the hydrazone moiety may engage in hydrogen bonding with target biomolecules.
Anticancer Potential
Recent studies have highlighted the anticancer properties of hydrazone derivatives. This compound has shown promise in inhibiting cancer cell proliferation through various pathways:
- Cell Cycle Arrest: The compound has been observed to induce cell cycle arrest in cancer cells, leading to decreased proliferation rates.
- Apoptosis Induction: It promotes apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Antimicrobial Activity
Research indicates that similar hydrazone derivatives possess significant antimicrobial properties. This compound may exhibit:
- Bactericidal Effects: Effective against various bacterial strains, potentially through disruption of bacterial cell membranes.
- Fungicidal Activity: Inhibiting fungal growth by interfering with cellular processes.
Data Table: Biological Activity Summary
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer | Induces apoptosis; cell cycle arrest | |
Antimicrobial | Bactericidal and fungicidal effects | |
Chemical Synthesis | Intermediate in pharmaceutical synthesis |
Study 1: Anticancer Activity
A study conducted on hydrazone derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines. The mechanism was linked to the induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.
Study 2: Antimicrobial Efficacy
In a comparative study of various hydrazone compounds, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition zone, suggesting its potential as an antimicrobial agent.
Properties
Molecular Formula |
C11H13ClN2O3 |
---|---|
Molecular Weight |
256.68 g/mol |
IUPAC Name |
ethyl (2E)-2-chloro-2-[(3-methoxyphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C11H13ClN2O3/c1-3-17-11(15)10(12)14-13-8-5-4-6-9(7-8)16-2/h4-7,13H,3H2,1-2H3/b14-10+ |
InChI Key |
YVISHWWYVAIPNX-GXDHUFHOSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC(=CC=C1)OC)/Cl |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=CC=C1)OC)Cl |
Origin of Product |
United States |
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